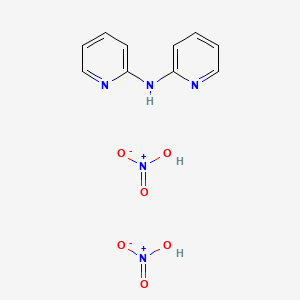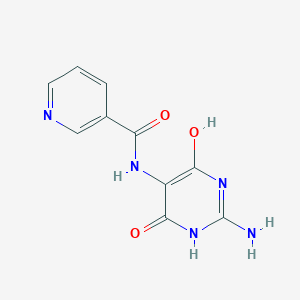![molecular formula C27H33NO B12638105 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol CAS No. 919361-81-2](/img/structure/B12638105.png)
2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenol group substituted with diethylamino and phenylethyl groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with diethylamino and phenylethyl groups under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
化学反应分析
Types of Reactions: 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the diethylamino and phenylethyl groups can modulate its activity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Phenol: A simpler compound with a hydroxyl group attached to an aromatic ring.
2,4-Bis(1-methyl-1-phenylethyl)phenol: A structurally similar compound with different substituents.
4,6-Bis(1-phenylethyl)phenol: Another related compound with variations in the substitution pattern.
Uniqueness: 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
919361-81-2 |
|---|---|
分子式 |
C27H33NO |
分子量 |
387.6 g/mol |
IUPAC 名称 |
2-(diethylaminomethyl)-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C27H33NO/c1-5-28(6-2)19-25-17-24(20(3)22-13-9-7-10-14-22)18-26(27(25)29)21(4)23-15-11-8-12-16-23/h7-18,20-21,29H,5-6,19H2,1-4H3 |
InChI 键 |
ZMOOMTGVBKTAQC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


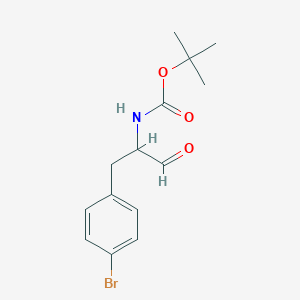
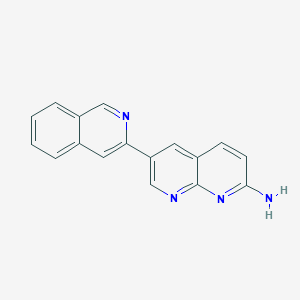

![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
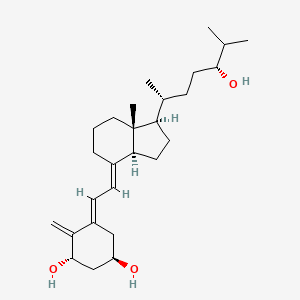
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
